3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3,8-dioxa-1-azaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c9-5-7(8-6(10)12-5)1-3-11-4-2-7/h1-4H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFJJABYHBJIMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3,8 Dioxa 1 Azaspiro 4.5 Decane 2,4 Dione and Analogues
Stereoselective and Enantioselective Synthesis
The creation of a spirocenter, a quaternary carbon atom common to two rings, presents a considerable stereochemical challenge. Stereoselective and enantioselective methods are crucial for synthesizing single, desired stereoisomers, which is often essential for biological applications.
Asymmetric Catalysis in Spiro-Dione Formation
Asymmetric catalysis, utilizing chiral metal complexes, is a powerful tool for constructing stereogenic centers. In the context of spiro-dione formation, transition metal catalysts, particularly those based on palladium, rhodium, and iridium, have been instrumental. These catalysts can facilitate a variety of transformations, including cycloadditions and intramolecular cyclizations, to generate the spirocyclic core with high levels of enantio- and diastereoselectivity. acs.orgnih.gov
For instance, palladium-catalyzed dipolar cyclizations have emerged as a robust strategy for synthesizing diverse heterocycles stereoselectively. oaepublish.com This approach can be adapted for the synthesis of chiral spiro-indenes bearing all-carbon quaternary stereocenters, providing a pathway to related spirocyclic frameworks. oaepublish.com Similarly, enantioselective Diels-Alder reactions of exo-enones, catalyzed by strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts, can produce spirocyclanes with excellent control over regio- and stereoselectivity. nih.gov The principles of these catalytic asymmetric cycloadditions are applicable to the synthesis of spiro-dione systems.
Research into the catalytic asymmetric synthesis of spirocyclic azlactones, which are precursors to cyclic quaternary amino acids, demonstrates the utility of this approach. nih.gov A key step involves a Pd(II)-catalyzed double 1,4-addition of an azlactone intermediate to a dienone, yielding spirocycles with up to three contiguous stereocenters with high enantioselectivity. nih.gov
Table 1: Examples of Asymmetric Catalysis in Spirocycle Synthesis
| Catalyst/System | Reaction Type | Substrates | Key Outcome | Reference |
|---|---|---|---|---|
| IDPi Catalyst | Diels-Alder Cycloaddition | Exo-enones and Dienes | High yield (up to 94%), excellent enantioselectivity (up to 99:1 e.r.) | nih.gov |
| Pd(II)-Ferrocene Bispalladacycle | Double Michael Addition | Azlactone intermediate and Dienone | High enantioselectivity for spirocyclic azlactones | nih.gov |
| Pd₂(dba)₃ / Chiral Ligand | (4+2) Dipolar Cyclization | Vinylbenzoxazinanones and Diazonaphthalenones | Good yields with high enantio- and diastereoselectivities | oaepublish.com |
Organocatalytic Approaches to Chiral Spirocycles
Organocatalysis, which uses small, chiral organic molecules to catalyze reactions, has become a cornerstone of asymmetric synthesis. nih.govresearchgate.net This approach avoids the use of potentially toxic and expensive metals. For the synthesis of chiral spirocycles, various organocatalytic strategies have been developed, often involving cascade or domino reactions that efficiently build molecular complexity. thieme-connect.com
Bifunctional catalysts, such as those derived from cinchona alkaloids, are particularly effective. These catalysts can possess both a basic site (e.g., a tertiary amine) and a hydrogen-bond-donating group (e.g., a thiourea (B124793) moiety), allowing them to activate both reactants simultaneously and control the stereochemical outcome. An organocatalytic asymmetric synthesis of spiro-dihydropyrano cyclohexanones has been achieved through a cascade reaction using a cinchona alkaloid-derived primary amine catalyst, affording products in good yields and with high enantioselectivities. rsc.org
Common organocatalytic transformations for spirocycle synthesis include:
Michael Additions: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is a frequent key step.
Aldol Reactions: The formation of a carbon-carbon bond between an enolate and a carbonyl group.
[3+2] Cycloadditions: The reaction of a three-atom component with a two-atom component to form a five-membered ring.
These reactions are often combined in a sequential manner to rapidly construct complex spiro-heterocyclic systems from simple starting materials. nih.gov
Chiral Auxiliary and Ligand-Mediated Syntheses
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. This is a reliable and well-established strategy for asymmetric synthesis. numberanalytics.comspringerprofessional.de
The synthesis of spiro-pyrrolidone-3,3′-oxoindoles, an important class of spiro-heterocycles, has been achieved in excellent enantioselectivity using chiral bicyclic lactams as auxiliaries. aragen.com The strategy involves a regio- and asymmetric C-selective SNAr reaction of an α-acylated chiral bicyclic lactam, which effectively controls the formation of the quaternary spiro-carbon center. aragen.com
In metal-catalyzed reactions, chiral ligands play a role analogous to that of an auxiliary. The ligand coordinates to the metal center, creating a chiral environment that biases the reaction pathway towards the formation of one enantiomer over the other. The development of novel chiral ligands is a continuous area of research that has enabled the synthesis of increasingly complex chiral molecules, including spirocycles. researchgate.net
Green Chemistry Protocols for Spiro-Heterocycle Construction
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. frontiersin.org For the synthesis of spiro-heterocycles, this involves developing protocols that are more energy-efficient, use safer solvents, and minimize waste. nih.govnih.gov
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool that aligns with green chemistry principles. rsc.org Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. rsc.orgnih.gov This is due to the efficient and direct transfer of energy to the reacting molecules.
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are particularly well-suited for microwave assistance. rsc.org The combination of MCRs and microwave heating provides a rapid, efficient, and atom-economical route to complex molecules like spiro-heterocycles. rsc.org For example, the synthesis of various spiro heterobicyclic rings has been achieved in excellent yields via a pseudo four-component reaction catalyzed by iodine under microwave irradiation in solvent-free conditions. nih.gov
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine Derivatives
| Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Conventional Heating | 6–7 hours | ~60-70% | nih.gov |
| Microwave Irradiation | 6 minutes | ~80-90% | nih.gov |
Solvent-Free Reaction Conditions and Mechanochemical Approaches
One of the primary goals of green chemistry is to reduce the use of volatile organic solvents, which are often flammable, toxic, and environmentally harmful. researchgate.net Performing reactions under solvent-free conditions is an ideal way to achieve this. niscpr.res.in
Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, is an increasingly popular solvent-free technique. nih.govresearchgate.net These reactions are typically performed in a ball mill, where the mechanical energy facilitates the reaction between solid-state reactants. This method not only eliminates the need for a solvent but can also lead to different reactivity and product selectivity compared to solution-phase chemistry. The synthesis of novel spiro[indole–pyrrolidine] derivatives has been successfully achieved under mechanochemical conditions, highlighting the advantages of this protocol, which include ambient temperature, short reaction times, and excellent yields. nih.gov Three-component cyclocondensation reactions to produce spiro-fused heterocycles have also been reported under solvent-free conditions, catalyzed by stannous chloride dihydrate at elevated temperatures. niscpr.res.in
Catalytic Systems in Sustainable Synthesis
The development of sustainable synthetic protocols is crucial in modern chemistry, emphasizing the use of efficient and recyclable catalysts. In the context of spiro-oxazolidinone synthesis, organocatalysis and the use of supported catalysts represent key strategies toward greener chemical processes.
One notable approach involves a continuous flow organocatalytic synthesis of 2-substituted oxazolidinones utilizing carbon dioxide (CO2) as an abundant and non-toxic C1 source. rsc.org In this system, a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) serves as a stable and highly recyclable catalyst for the conversion of epoxy amines into the desired oxazolidinone scaffolds. rsc.org The use of a packed bed reactor with the immobilized catalyst allows for continuous production over extended periods without a significant loss of catalytic activity. rsc.org
Another green strategy employs reduced graphene oxide (rGO) as an eco-friendly and reusable carbocatalyst. This has been demonstrated in the one-pot synthesis of spiro-thiazolidinethione derivatives from naphthol Mannich bases and carbon disulfide, where rGO acts as a catalyst for the dearomatizing cyclization with ambient oxygen as the oxidant. nih.gov The catalyst can be recovered and reused multiple times without a significant decrease in its activity. nih.gov While not directly applied to 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione, these examples highlight the potential of supported and heterogeneous catalysts in promoting sustainable routes to complex spiro-heterocycles.
Below is a table summarizing catalytic systems used in the sustainable synthesis of related heterocyclic structures.
| Catalyst System | Reactants | Product Type | Key Advantages |
| Polystyrene-supported TBD | Epoxy amines, CO2 | 2-Oxazolidinones | Recyclable, continuous flow, uses CO2 as C1 source. rsc.org |
| Reduced Graphene Oxide (rGO) | Naphthol Mannich bases, CS2 | Spiro-thiazolidinethiones | Reusable, metal-free, uses ambient oxygen as oxidant. nih.gov |
| Cetyltrimethylammonium bromide (CTAB) | Isatins, amines, mercaptoacetic acid | Spiro[indole-thiazolidinones] | Aqueous medium, ultrasound promotion, phase transfer catalyst. rsc.org |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. beilstein-journals.orgbaranlab.org Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful tools for the rapid assembly of complex heterocyclic and peptidomimetic structures. beilstein-journals.orgresearchgate.netmdpi.com
The Ugi four-component reaction (Ugi-4CR) has been employed in sequential strategies to construct spiro-lactam scaffolds. For instance, a sequence involving a Ugi-4CR followed by an intramolecular nucleophilic substitution has been developed to synthesize spiro-β-lactam-pyrroloquinolines. researchgate.net This demonstrates how MCRs can rapidly generate complex intermediates that are poised for subsequent cyclization to yield the target spiro-architecture. researchgate.net
The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound, and an isocyanide to directly form α-acyloxy carboxamides. mdpi.comorganic-chemistry.org While the direct synthesis of this compound via a standard Passerini or Ugi reaction is not commonly reported, these reactions are instrumental in creating precursors for spiro-heterocycles. beilstein-journals.org Strategies involving consecutive MCRs, such as a Ugi reaction followed by a Passerini reaction, have been used to build complex acyclic structures that can then undergo macrocyclization, showcasing the versatility of these methods in complex molecule synthesis. beilstein-journals.org
The table below outlines representative multicomponent strategies for synthesizing spiro-heterocycles.
| Reaction Type | Components | Intermediate/Product |
| Ugi-4CR / Intramolecular Cyclization | 2-chloro-3-formyl quinolines, amines, 2-chloroacetic acid, isocyanides | Spiro-β-lactam-pyrroloquinolines researchgate.net |
| Three-Component Reaction | Isatins, α-amino acids, 2H-azirines | 1,3-Diazaspiro[bicyclo[3.1.0]hexane]oxindoles mdpi.com |
| Three-Component Reaction | Isatin derivatives, benzylamine, benzylideneacetone | Spiro-pyrrolidine-oxindoles frontiersin.org |
Cycloaddition Reactions in Spiro-Dioxa-Azacyclic Synthesis
Cycloaddition reactions are powerful bond-forming processes that allow for the stereoselective construction of cyclic systems. For the synthesis of spiro-dioxa-azacyclic compounds, 1,3-dipolar cycloadditions and Diels-Alder reactions are particularly prominent.
The 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile that forms a five-membered ring, often with high regio- and stereoselectivity. frontiersin.orgwikipedia.org This method is one of the most common and effective strategies for synthesizing spiro-pyrrolidine and spiro-oxazolidinone cores. tandfonline.comresearchgate.net
A key 1,3-dipole used in these syntheses is the azomethine ylide, which can be generated in situ from the condensation of an α-amino acid with a carbonyl compound, such as isatin. tandfonline.comnih.gov The subsequent reaction of the azomethine ylide with a suitable dipolarophile, typically an activated alkene, yields highly substituted spiropyrrolidine systems. tandfonline.comnih.gov This approach has been extensively used to create spiro[oxindole-pyrrolidine] scaffolds. tandfonline.com
More directly relevant to the target structure, a formal [3+2] cycloaddition between an in-situ generated azaoxyallyl cation and a cyclic ketone has been developed to provide direct access to spiro-4-oxazolidinones in excellent yields under mild conditions. researchgate.netfigshare.com This reaction's high efficiency and operational simplicity make it an attractive method for constructing the core of this compound analogues. researchgate.net
| 1,3-Dipole Source | Dipolarophile | Product |
| Isatin + Sarcosine (forms Azomethine Ylide) | Heterocyclic Ylidenes | Spiro(oxindole-3,2'-pyrrolidine) tandfonline.com |
| Isatin + α-Amino Acids (forms Azomethine Ylide) | 2H-Azirines | 1,3-Diazaspiro[bicyclo[3.1.0]hexane]oxindoles mdpi.com |
| α-Halohydroxamate (forms Azaoxyallyl Cation) | Cyclic Ketones | Spiro-4-oxazolidinones researchgate.netfigshare.com |
| Nitrile Oxides | α-Methylene Lactams | Spiroisoxazolines nih.govmdpi.com |
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring and is a cornerstone of synthetic organic chemistry. wikipedia.org The hetero-Diels-Alder variant, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, is a powerful tool for synthesizing heterocycles. wikipedia.orgresearchgate.net
This strategy can be applied to the synthesis of spiro-heterocycles. For example, an aza-Diels-Alder reaction of ketohydrazones (acting as 1,2-diaza-1,3-dienes) with 3-methyleneoxindoles has been used to construct novel spiro[indoline-3,3'-pyridazine] derivatives with high diastereoselectivity. researchgate.net Similarly, hetero-Diels-Alder reactions between o-quinone methide precursors and vinyl sulfoxides can produce highly functionalized aromatic spiroketals. nih.gov
While direct application to the this compound core is less common, the principles of hetero-Diels-Alder reactions are applicable. A suitable 1,3-oxaza-diene could theoretically react with a dienophile integrated into a cyclic system to form the spiro-heterocyclic framework. The regioselectivity of such reactions can sometimes be complex, with stepwise zwitterionic cycloaddition pathways competing with the classical concerted mechanism, as explored through DFT calculations in related systems. mdpi.com
Recent Advances in Spiro-Lactam and Spiro-Imide Synthetic Routes
Spiro-lactams and the closely related spiro-imides are privileged structures in medicinal chemistry. rsc.org Consequently, the development of new synthetic routes to these scaffolds is an active area of research. rsc.orgscinapse.ioresearchgate.net
Recent advances in the synthesis of spiro-β-lactams often involve modern variations of classical reactions. The Staudinger [2+2] cycloaddition of ketenes with imines remains a cornerstone for β-lactam formation and has been adapted for spirocyclic systems. researchgate.netresearchgate.net For instance, new spiro-fused azetidinone-androgen derivatives have been synthesized starting from the conversion of a steroid into an imine, followed by reaction with a ketene (B1206846) generated in situ. researchgate.net
Catalytic enantioselective methods are also at the forefront of recent developments. An enantioselective cyclization of Pd-enolates with isocyanates has been reported to form spirocyclic γ-lactams in high yield and enantiomeric excess. researchgate.net Furthermore, asymmetric 1,3-dipolar cycloadditions using chiral magnesium Lewis acids have been developed to prepare chiral spirocyclic heterocycles containing pyrazoline and isoxazoline (B3343090) rings fused to a lactam. nih.gov
The synthesis of spiro[3.3]heptane systems, which are valuable as bioisosteres for common rings like piperidine (B6355638), has also seen significant progress. rsc.org A four-step route starting from a protected oxetane (B1205548) has been established to produce 2-thia-6-azaspiro[3.3]heptane, which can be further functionalized. rsc.org These advanced strategies highlight the ongoing innovation in constructing complex spiro-lactam and spiro-imide frameworks with precise stereochemical control.
Comprehensive Structural Elucidation and Spectroscopic Characterization of 3,8 Dioxa 1 Azaspiro 4.5 Decane 2,4 Dione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.
One-Dimensional NMR (¹H, ¹³C) for Spirojunction Signals and Functional Groups
One-dimensional ¹H and ¹³C NMR spectra offer primary insights into the chemical environment of each proton and carbon atom in the molecule. The key feature in the ¹³C NMR spectrum of a spiro compound is the signal for the spiro carbon atom, which is a quaternary carbon connected to four other carbons through single bonds. In related azaspiro compounds, this signal typically appears in a distinct region of the spectrum, confirming the spirocyclic nature of the molecule.
For this compound, the ¹³C NMR spectrum is expected to show characteristic peaks for the two carbonyl carbons of the dione (B5365651) moiety, typically in the range of 150-180 ppm. The methylene (B1212753) carbons of the piperidine (B6355638) and dioxane rings would appear at higher fields.
The ¹H NMR spectrum provides information on the proton environments. The protons on the carbon atoms adjacent to the oxygen and nitrogen atoms are expected to be deshielded and thus appear at a lower field. The integration of these signals corresponds to the number of protons in a given environment, while the splitting patterns reveal adjacent proton-proton couplings.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: As specific experimental data is not publicly available, these are representative values based on similar structures.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2 (C=O) | - | ~170 |
| C4 (C=O) | - | ~170 |
| C5 (Spiro C) | - | ~80-90 |
| CH₂ (Piperidine ring) | ~3.0-4.0 | ~40-60 |
| CH₂ (Dioxane ring) | ~3.5-4.5 | ~60-70 |
| NH | ~7.0-8.0 (broad) | - |
Two-Dimensional NMR Techniques (COSY, HMBC, HSQC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) reveals proton-proton couplings within the same spin system, helping to trace the connectivity of the aliphatic chains in both rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity around the quaternary spirocarbon and the carbonyl carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For a spirocyclic system, NOESY can help to determine the relative stereochemistry and preferred conformation of the rings.
Dynamic NMR and Variable-Temperature Studies for Conformational Flexibility
The six-membered rings in the this compound system are not planar and can exist in different chair or boat conformations. Variable-temperature NMR studies can provide insights into the energy barriers between these conformations. At lower temperatures, the interconversion between conformers may slow down, leading to the appearance of separate signals for atoms that are equivalent at room temperature. This dynamic behavior is a key aspect of the molecule's conformational flexibility.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₇H₉NO₄), the expected exact mass can be calculated.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for such molecules may include the loss of CO or CO₂ from the dione ring, as well as cleavages of the spirocyclic rings. Analysis of these fragments helps to confirm the proposed structure.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₉NO₄ |
| Calculated Exact Mass | 187.0532 |
| Observed Ion [M+H]⁺ | (Data not available) |
| Key Fragmentation Ions | (Data not available) |
Infrared (IR) Spectroscopy for Carbonyl and Heteroatom Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of the dione and heteroatom functionalities.
The most prominent features would be the C=O stretching vibrations of the imide group. Typically, cyclic imides show two distinct carbonyl absorption bands due to symmetric and asymmetric stretching. The C-O-C stretching of the dioxane ring and the N-H stretching of the imide group would also be present in the spectrum.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3200 | Medium |
| C-H Stretch (aliphatic) | 2850-3000 | Medium |
| C=O Stretch (asymmetric) | ~1770 | Strong |
| C=O Stretch (symmetric) | ~1700 | Strong |
| C-O-C Stretch | 1100-1200 | Strong |
Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure and Absolute Configuration
While spectroscopic methods provide a wealth of structural information, single-crystal X-ray diffraction is the gold standard for the definitive determination of the three-dimensional structure of a crystalline compound. This technique can precisely measure bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular connectivity and conformation in the solid state.
For this compound, an X-ray crystal structure would reveal the exact puckering of the six-membered rings and the geometry around the spiro center. Furthermore, for chiral molecules, X-ray diffraction can be used to determine the absolute configuration. In the crystal lattice, intermolecular interactions such as hydrogen bonding involving the N-H group and the carbonyl oxygens would also be elucidated, providing insight into the solid-state packing of the molecules.
Computational Chemistry and Theoretical Investigations of 3,8 Dioxa 1 Azaspiro 4.5 Decane 2,4 Dione
Molecular Dynamics (MD) Simulations
Conformational Stability and Dynamics in Solvation Environments:There is no available research on the use of molecular dynamics simulations to study the conformational landscape, stability of different conformers, or the behavior of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione in various solvents.
While computational studies have been performed on structurally related spiro compounds, such as 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives, these findings are specific to those molecular structures and cannot be extrapolated to this compound. nih.govnih.gov The unique arrangement of heteroatoms in the requested compound necessitates dedicated theoretical studies to understand its properties.
Ligand-Protein Interaction Dynamics and Complex Stability
There are no published studies detailing the ligand-protein interaction dynamics or the stability of complexes formed by this compound. Research on other spiro compounds, such as 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, has utilized molecular dynamics simulations to understand their fit within protein binding pockets, but this analysis has not been extended to the specific dioxa-azaspiro compound .
Molecular Docking and Scoring Methodologies
No molecular docking studies have been published that specifically investigate the binding of this compound to any protein target. Methodologies for molecular docking are widely applied in drug discovery for related spirocyclic structures to predict binding affinities and modes, but the application of these techniques to this compound has not been reported.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Dioxa-Azaspiro Systems
QSAR models are valuable tools for predicting the biological activity of chemical compounds. However, no QSAR studies focused on dioxa-azaspiro systems, and specifically including this compound, were found in the reviewed literature.
QM/MM (Quantum Mechanics/Molecular Mechanics) Hybrid Approaches
QM/MM methods provide a high level of theory for studying chemical reactions and interactions in biological systems. The application of these hybrid approaches to investigate this compound has not been documented in any research publications to date.
In-depth Analysis of this compound Reveals Limited Publicly Available Research
Despite its defined chemical structure, a comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available research on the reactivity and chemical transformations of this compound and its derivatives. While the compound is registered under CAS number 39974-68-0, detailed experimental data regarding its functionalization, ring dynamics, heteroatom reactivity, and the stereochemical outcomes of its reactions are not documented in accessible scientific journals or patents.
This scarcity of information prevents a detailed discussion on the specific areas outlined for this article. The intended exploration of functionalization strategies on its unique spirocyclic scaffold, the investigation of its ring-opening and ring-closing reactions, the reactivity of its constituent oxygen and nitrogen heteroatoms, and the regioselectivity and diastereoselectivity of its transformations cannot be substantiated with current scientific findings.
While research exists for structurally related spirocyclic systems, such as 1,3,8-triazaspiro[4.5]decane-2,4-dione and various 1,4-dioxa-8-azaspiro[4.5]decane derivatives, the unique arrangement of two oxygen atoms and one nitrogen atom within the spiro[4.5]decane framework of the target compound suggests that its chemical behavior would be distinct. Extrapolation from these related compounds would be speculative and would not meet the standards of scientific accuracy required for this article.
The absence of published data could indicate that this compound is a relatively novel compound, a synthetic intermediate that has not been extensively characterized, or that research into its properties has been conducted but not publicly disclosed.
Until such time as research on the chemical reactivity and transformations of this compound is published, a detailed and scientifically accurate article on this specific subject cannot be compiled.
Advanced Applications of 3,8 Dioxa 1 Azaspiro 4.5 Decane 2,4 Dione in Chemical Biology and Medicinal Chemistry
Development of Novel Therapeutic Agents
The unique conformational constraints of the azaspiro[4.5]decane core have made it a fertile ground for the discovery of new therapeutic agents across various disease areas.
Anti-infective Applications (Antibacterial, Antifungal, Antiviral Potential)
Derivatives of the azaspiro[4.5]decane framework have shown significant promise as agents to combat infectious diseases.
Antifungal Activity: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed as inhibitors of chitin synthase, a crucial enzyme in the fungal cell wall. Several of these compounds demonstrated potent antifungal activity. Notably, compound 4d was particularly effective against Candida albicans (ATCC 90023) with a Minimum Inhibitory Concentration (MIC) value of 0.04 mmol/L, which is superior to the commonly used antifungal drug fluconazole (0.104 mmol/L). nih.gov Furthermore, compounds 4j and 4r showed strong inhibition of Aspergillus fumigatus growth with an MIC of 0.08 mmol/L. nih.gov These compounds were found to have little potency against selected bacterial strains, indicating a selective antifungal profile. nih.gov
Antiviral Activity: The versatility of the azaspiro[4.5]decane scaffold is highlighted by its application in antiviral research.
Anti-coronavirus: A series of 1-thia-4-azaspiro[4.5]decan-3-ones were synthesized and evaluated for their ability to inhibit human coronavirus 229E (a common cold virus). Several compounds, including 7m, 7n, 8k, 8l, 8m, 8n, and 8p, were active, with N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8n) being the most potent, exhibiting a 50% effective concentration (EC₅₀) of 5.5 µM. nih.govsemanticscholar.org This activity was comparable to the known coronavirus inhibitor K22. nih.govsemanticscholar.org
Anti-influenza: In a separate line of research, derivatives of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4‐yl)Benzamide were identified as potent fusion inhibitors of the Influenza A virus (IAV). nih.gov These compounds are believed to target the viral hemagglutinin (HA) protein, interfering with the membrane fusion process necessary for viral entry into host cells. nih.gov
| Compound Class | Specific Compound Example | Activity Type | Target Organism/Virus | Key Finding (MIC/EC₅₀) |
|---|---|---|---|---|
| 2,8-Diazaspiro[4.5]decan-1-one | Compound 4d | Antifungal | Candida albicans | MIC = 0.04 mmol/L |
| 2,8-Diazaspiro[4.5]decan-1-one | Compound 4j | Antifungal | Aspergillus fumigatus | MIC = 0.08 mmol/L |
| 1-Thia-4-azaspiro[4.5]decan-3-one | Compound 8n | Antiviral | Human Coronavirus 229E | EC₅₀ = 5.5 µM |
| 4-Tert-Butyl-N-(3-Oxo-1-Thia-4-Azaspiro[4.5]Dec-4-yl)Benzamide | Not specified | Antiviral | Influenza A Virus | Inhibits HA-mediated fusion |
Anti-inflammatory Modulators
The azaspiro[4.5]decane scaffold has also been explored for its potential in modulating inflammatory pathways. Certain 6-aryl-9-substituted-6,9-diazaspiro- nih.govnih.govdecane-8,10-diones have been investigated for their analgesic and anti-inflammatory effects in mice. researchgate.net Additionally, the broader class of hydantoins (imidazolidine-2,4-diones), which includes spirocyclic variants like 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, is recognized for a wide range of therapeutic applications, including anti-inflammatory activity. mdpi.com Spirodienone molecules, a related class, have also been noted for their anti-inflammatory properties. nih.gov
Anticancer and Antiproliferative Agents
One of the most extensively studied applications of azaspiro[4.5]decane derivatives is in oncology. Various scaffolds have demonstrated potent cytotoxicity against a range of human cancer cell lines.
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones: A series of these derivatives showed moderate to potent anticancer activity. nih.govnih.govresearchgate.net Compound 11h from one study emerged as a particularly promising candidate, with 50% inhibitory concentration (IC₅₀) values of 0.19 µM against human lung cancer (A549), 0.08 µM against human breast cancer (MDA-MB-231), and 0.15 µM against human cervical cancer (HeLa) cells. nih.gov
4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones: Building on the azaspirodienone core, this class of compounds also displayed significant antiproliferative effects. The most potent derivative, 7j , had IC₅₀ values of 0.17 µM (A549), 0.05 µM (MDA-MB-231), and 0.07 µM (HeLa). mdpi.com
1-Thia-4-azaspiro[4.5]decane Derivatives: These compounds and their subsequent thioglycoside derivatives have been evaluated for anticancer activity. Studies showed that some derivatives exhibited moderate to high inhibition against human liver (HepG-2), prostate (PC-3), and colorectal (HCT-116) carcinoma cell lines. researchgate.netnih.govnih.gov
| Compound Class | Compound Example | Cancer Cell Line | Activity (IC₅₀) |
|---|---|---|---|
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | Compound 11h | A549 (Lung) | 0.19 µM |
| MDA-MB-231 (Breast) | 0.08 µM | ||
| HeLa (Cervical) | 0.15 µM | ||
| 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one | Compound 7j | A549 (Lung) | 0.17 µM |
| MDA-MB-231 (Breast) | 0.05 µM | ||
| HeLa (Cervical) | 0.07 µM | ||
| 1-Thia-4-azaspiro[4.5]decane | Compounds 14 & 18 | PC-3 (Prostate) | Good activity |
| HCT-116 (Colorectal) | IC₅₀ ~92-120 nM |
Central Nervous System (CNS) Activity and Receptor Ligands
The rigid nature of the spirocyclic core is ideal for designing ligands that can fit into the specific binding pockets of CNS receptors.
Muscarinic Receptor Ligands: Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists. nih.govconsensus.app These compounds are of interest for the symptomatic treatment of dementia in Alzheimer's disease. nih.gov Systematic modifications led to compounds with preferential affinity for M1 over M2 receptors and potent antiamnesic activity. nih.gov
Sigma-1 (σ₁) Receptor Ligands: The σ₁ receptor is implicated in various neurological disorders and is overexpressed in many tumors.
A derivative of 1,4-dioxa-8-azaspiro[4.5]decane , compound 5a , was found to have a high affinity for σ₁ receptors with a Ki of 5.4 nM and good selectivity over σ₂ receptors. nih.govacs.org Its radiolabeled form, [¹⁸F]5a, was developed as a PET imaging agent for tumors. nih.gov
Similarly, a series of 1-oxa-8-azaspiro[4.5]decane derivatives were developed as selective σ₁ receptor ligands, exhibiting nanomolar affinity (Ki = 0.47 - 12.1 nM). nih.gov The radiolabeled version of the most selective compound showed high initial brain uptake in mice, suggesting its potential as a brain imaging agent. nih.gov
δ Opioid Receptor (DOR) Ligands: In a high-throughput screen, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione were identified as a novel class of DOR-selective agonists. nih.govnih.govresearchgate.net These compounds bind to the DOR with submicromolar affinity and show potential for treating neurologic and psychiatric disorders, including inflammatory pain. nih.govnih.gov
| Compound Class | Receptor Target | Potential Application | Key Finding |
|---|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane | Muscarinic M1 | Alzheimer's Disease | Potent M1 agonists with antiamnesic activity |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Sigma-1 (σ₁) | PET Imaging (Tumor/Brain) | High affinity (Ki = 5.4 nM) and selectivity |
| 1-Oxa-8-azaspiro[4.5]decane | Sigma-1 (σ₁) | PET Imaging (Brain) | High affinity (Ki = 0.47 - 12.1 nM) and brain uptake |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione | δ Opioid Receptor (DOR) | Neurologic/Psychiatric Disorders, Pain | Novel, selective DOR agonists |
Role as Chiral Ligands and Organocatalysts
The inherent chirality and structural rigidity of the spiro[4.5]decane framework make it an attractive scaffold for applications in asymmetric synthesis. The construction of these complex three-dimensional structures often requires sophisticated synthetic strategies that can control stereochemistry.
Recent research has demonstrated the N-heterocyclic carbene (NHC)-catalyzed [5+1] annulation for the highly enantioselective construction of azaspiro[4.5]decanes, achieving up to 99% enantiomeric excess (ee). researchgate.net This highlights the utility of the spiro motif within the field of organocatalysis, where such scaffolds can serve as chiral intermediates or ligands to direct the stereochemical outcome of a reaction. The synthesis of alkaloids like FR901483 and TAN1251, which contain the 1-azaspiro[4.5]decane core, often starts from chiral pool materials such as L-aspartic acid or L-asparagine, underscoring the importance of stereocontrol in building these biologically active molecules.
Modulation of Physicochemical and Pharmacokinetic Properties
The development of a successful drug requires careful tuning of its physicochemical and pharmacokinetic properties, including solubility, metabolic stability, and ability to cross biological membranes. The azaspiro[4.5]decane scaffold offers a versatile platform for such optimization.
A key example is the development of σ₁ receptor radioligands for PET imaging. The design of the 1,4-dioxa-8-azaspiro[4.5]decane derivative 5a was specifically intended to create a ligand with low lipophilicity. nih.govacs.org This property is crucial for imaging agents as it can lead to faster washout from non-target tissues, resulting in a clearer signal from the target area. acs.org
Furthermore, biodistribution studies of a radiolabeled 1-oxa-8-azaspiro[4.5]decane derivative ([¹⁸F]8) demonstrated high initial brain uptake, a critical pharmacokinetic parameter for any CNS-targeted therapeutic or diagnostic agent. nih.gov This indicates that the scaffold can be modified to achieve favorable distribution profiles for accessing specific biological compartments.
Q & A
Q. What are the established synthetic routes for 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione, and what factors influence yield optimization?
The synthesis typically involves multi-step reactions starting from cyclic ketones, ammonium carbonate, and potassium cyanide under reflux in methanol/water. Key factors include solvent polarity (e.g., THF for steric control), temperature (25–80°C), and catalysts like potassium carbonate. Microwave-assisted synthesis can reduce reaction times and improve yields (e.g., 77–97% yields for analogous spiro compounds) .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves spirocyclic connectivity and substituent effects. Infrared (IR) spectroscopy identifies carbonyl (1700–1750 cm⁻¹) and amine stretches. Mass spectrometry (HRMS/ESI-MS) confirms molecular weight and fragmentation patterns. X-ray crystallography via SHELX software is preferred for absolute configuration determination .
Q. What biological activities are commonly associated with this spirocyclic scaffold?
Derivatives exhibit anticonvulsant activity via delta-opioid receptor modulation, myelostimulating effects (bone marrow recovery), and potential antitumor properties. In vitro assays (e.g., MTT for cytotoxicity) and in vivo models (e.g., scopolamine-induced amnesia in mice) are standard for validation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
SAR studies focus on substituent effects:
- Trifluoromethyl groups enhance metabolic stability and receptor affinity.
- Sulfonyl/phenyl groups improve solubility and target selectivity.
- Spiro ring size (e.g., 4.5 vs. 4.6) alters conformational flexibility. Computational docking (e.g., AutoDock) and in vitro binding assays (Ki values) are used to prioritize candidates .
Q. What computational methods are employed to predict the reactivity and stability of this compound?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. Molecular dynamics (MD) simulations evaluate solvation effects and conformational stability. QSAR models correlate substituent electronic parameters (Hammett constants) with biological activity .
Q. How do reaction conditions impact stereochemical outcomes during synthesis?
Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, preserving spirocyclic stereochemistry. Chiral catalysts (e.g., BINOL derivatives) induce enantioselectivity, while elevated temperatures may lead to racemization. Monitoring via chiral HPLC ensures purity .
Q. What strategies resolve contradictions in biological data across studies?
Discrepancies in IC50 values may arise from assay conditions (e.g., cell line variability, serum concentration). Meta-analysis of dose-response curves and orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) validate target engagement .
Q. How is X-ray crystallography applied to resolve challenges in spirocyclic structure determination?
SHELXL refines high-resolution data to model torsional angles and hydrogen bonding. Twinning or low-resolution data require iterative refinement with SHELXE. Synchrotron radiation improves data quality for poorly diffracting crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
